N-[2-(2-fluorobiphenyl-4-yl)propanoyl]-L-alanine
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Overview
Description
{N}-[2-(2-fluorobiphenyl-4-yl)propanoyl]-L-alanine is a chemical compound with the molecular formula C18H18FNO3 and a molar mass of 315.34 g/mol This compound is known for its unique structural features, which include a fluorobiphenyl moiety and an alanine derivative
Preparation Methods
The synthesis of {N}-[2-(2-fluorobiphenyl-4-yl)propanoyl]-L-alanine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluorobiphenyl-4-ylpropanoic acid and L-alanine.
Coupling Reaction: The 2-fluorobiphenyl-4-ylpropanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated acid is then reacted with L-alanine to form the desired {N}-[2-(2-fluorobiphenyl-4-yl)propanoyl]-L-alanine.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, to achieve higher yields and purity.
Chemical Reactions Analysis
{N}-[2-(2-fluorobiphenyl-4-yl)propanoyl]-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Scientific Research Applications
{N}-[2-(2-fluorobiphenyl-4-yl)propanoyl]-L-alanine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of {N}-[2-(2-fluorobiphenyl-4-yl)propanoyl]-L-alanine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
{N}-[2-(2-fluorobiphenyl-4-yl)propanoyl]-L-alanine can be compared with other similar compounds, such as:
{N}-[2-(2-chlorobiphenyl-4-yl)propanoyl]-L-alanine: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical reactivity and biological activity.
{N}-[2-(2-bromobiphenyl-4-yl)propanoyl]-L-alanine: The presence of a bromine atom can influence the compound’s physical properties and interactions with biological targets.
{N}-[2-(2-iodobiphenyl-4-yl)propanoyl]-L-alanine: The iodine atom can affect the compound’s stability and reactivity in various chemical reactions.
Properties
Molecular Formula |
C18H18FNO3 |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
(2S)-2-[2-(3-fluoro-4-phenylphenyl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C18H18FNO3/c1-11(17(21)20-12(2)18(22)23)14-8-9-15(16(19)10-14)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21)(H,22,23)/t11?,12-/m0/s1 |
InChI Key |
IEYZXUCCAQCZEZ-KIYNQFGBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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